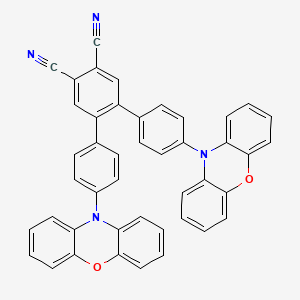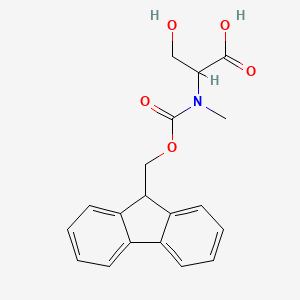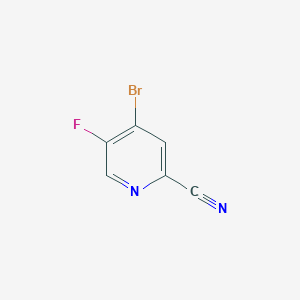
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of phenoxazine groups attached to a benzene ring, which is further substituted with dicarbonitrile groups. Its molecular formula is C44H26N4O2, and it has a molecular weight of 642.7 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile typically involves a multi-step process. One common method starts with the preparation of 4,5-diiodobenzene-1,2-dicarbonitrile, which is then subjected to a palladium-catalyzed coupling reaction with phenoxazine derivatives. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The phenoxazine groups can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
科学的研究の応用
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
作用機序
The mechanism of action of 4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways. The phenoxazine groups can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s biological activities. Additionally, the dicarbonitrile groups can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
類似化合物との比較
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene: Known for its use as a scintillation luminophore and its high fluorescence quantum yield.
2,7-bis(dicyanomethylene)-2,7-dihydrobenzo[2,1-b3,4-b’]dithiophene: Studied for its charge-transfer properties and applications in organic electronics.
Uniqueness
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile stands out due to its unique combination of phenoxazine and dicarbonitrile groups, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and its potential biological applications .
特性
分子式 |
C44H26N4O2 |
|---|---|
分子量 |
642.7 g/mol |
IUPAC名 |
4,5-bis(4-phenoxazin-10-ylphenyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C44H26N4O2/c45-27-31-25-35(29-17-21-33(22-18-29)47-37-9-1-5-13-41(37)49-42-14-6-2-10-38(42)47)36(26-32(31)28-46)30-19-23-34(24-20-30)48-39-11-3-7-15-43(39)50-44-16-8-4-12-40(44)48/h1-26H |
InChIキー |
HGVNXEVNBBVJGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=C(C=C(C(=C5)C#N)C#N)C6=CC=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-(+)-7-[4(S)-(Benzyl)oxazol-2-yl]-7'-diphenylphosphino-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B12303608.png)
![(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12303612.png)
![(2S)-2-[2-({4-Oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]propanoic acid](/img/structure/B12303615.png)
![rac-(3aR,6aS)-hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-5,5-dione hydrochloride, cis](/img/structure/B12303618.png)



![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)




